![molecular formula C32H42N8Na2O19S5 B13886595 Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is a complex chemical compound known for its applications in bioconjugation and molecular biology. This compound is particularly valued for its ability to form stable linkages with proteins and other biomolecules, making it a crucial tool in various biochemical and medical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps, starting with the preparation of the biotinylated amine precursor This precursor is then reacted with a dithiopropionylating agent under controlled conditions to form the dithiopropionamido intermediate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Key steps include the optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt undergoes various chemical reactions, including:
Oxidation: The dithiopropionamido groups can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The bis-N-sulfosuccinimidyl ester groups react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Primary amines in aqueous buffer solutions at neutral to slightly basic pH.
Major Products
Oxidation: Disulfide-linked bioconjugates.
Reduction: Free thiol-containing intermediates.
Substitution: Amide-linked bioconjugates.
Wissenschaftliche Forschungsanwendungen
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is widely used in:
Chemistry: As a cross-linking agent for the synthesis of bioconjugates.
Biology: For labeling and detecting proteins, nucleic acids, and other biomolecules.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: For the production of biosensors and other analytical devices.
Wirkmechanismus
The compound exerts its effects through the formation of stable covalent bonds with primary amines on proteins and other biomolecules. The bis-N-sulfosuccinimidyl ester groups react with amines to form amide bonds, while the dithiopropionamido groups can form disulfide bonds, providing additional stability and functionality. This dual reactivity allows for versatile applications in bioconjugation and molecular labeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used for amine-reactive bioconjugation.
Maleimide Derivatives: Used for thiol-reactive conjugation.
Carbodiimides: Used for coupling carboxyl groups to amines.
Uniqueness
6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt is unique due to its dual reactivity, allowing it to form both amide and disulfide bonds. This makes it particularly useful for creating stable and multifunctional bioconjugates, which are essential in advanced biochemical and medical research.
Eigenschaften
Molekularformel |
C32H42N8Na2O19S5 |
|---|---|
Molekulargewicht |
1049.0 g/mol |
IUPAC-Name |
disodium;1-[3-[[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]amino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C32H44N8O19S5.2Na/c41-20(4-2-1-3-17-26-16(15-60-17)36-32(51)38-26)33-10-12-62-61-11-7-21(42)37-27(28(47)34-8-5-24(45)58-39-22(43)13-18(30(39)49)63(52,53)54)29(48)35-9-6-25(46)59-40-23(44)14-19(31(40)50)64(55,56)57;;/h16-19,26-27H,1-15H2,(H,33,41)(H,34,47)(H,35,48)(H,37,42)(H2,36,38,51)(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChI-Schlüssel |
CGMFLQXVLGIMDB-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


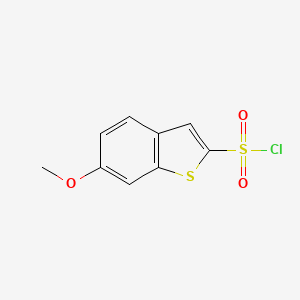
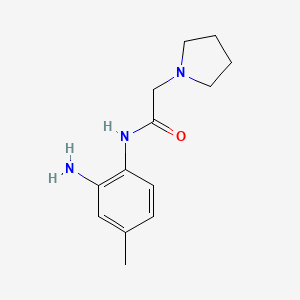
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
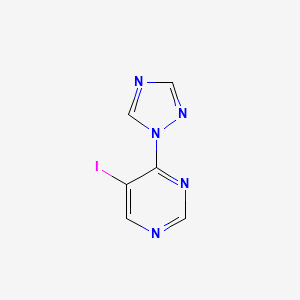
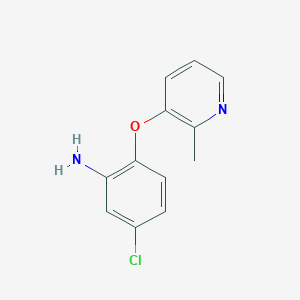
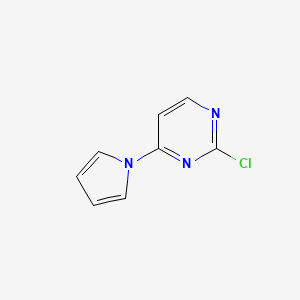


![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)

